molecular formula C9H13N5 B12327257 3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12327257
M. Wt: 191.23 g/mol
InChI Key: QEPKNUBQWQMCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a tert-butyl group at the 3-position. This scaffold is widely explored in medicinal chemistry due to its kinase-inhibitory properties. The tert-butyl group enhances steric bulk and hydrophobicity, influencing target selectivity and binding affinity. Notably, analogs of this compound selectively inhibit atypical protein kinase C (PKC) isoforms, such as AS PKC, while sparing wild-type (WT) PKC . The compound’s versatility has led to its use as a template for developing inhibitors targeting mTOR, Src, RET, and Bruton’s tyrosine kinase (BTK) .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

3-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H13N5/c1-9(2,3)6-5-7(10)11-4-12-8(5)14-13-6/h4H,1-3H3,(H3,10,11,12,13,14)

InChI Key

QEPKNUBQWQMCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=NC=NC2=NN1)N

Origin of Product

United States

Preparation Methods

General Procedure

The most widely reported method involves cyclizing 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile with formamide under high-temperature conditions. The reaction proceeds through nucleophilic attack of the amino group on the nitrile carbon, followed by cyclodehydration to form the pyrimidine ring.

Example Protocol :

  • Reactant : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 equiv).
  • Reagent : Formamide (excess, 5–10 mL per gram of substrate).
  • Conditions : Heating at 150–180°C under nitrogen for 3–12 hours.
  • Workup : Cooling, filtration, and washing with water or ethanol.

Yield : 75–91%.

Mechanistic Insights

The reaction proceeds via a two-step pathway:

  • Imine Formation : The amino group attacks the nitrile carbon, forming an intermediate amidine.
  • Cyclization : Intramolecular dehydration generates the pyrimidine ring.

Key Optimization Factors :

  • Temperature : Yields improve at ≥150°C due to accelerated cyclization.
  • Solvent-Free Conditions : Formamide acts as both reagent and solvent, simplifying purification.

Vilsmeier-Haack Cyclization

One-Flask Synthesis

This method combines Vilsmeier reagent (PBr₃/DMF) with hexamethyldisilazane (HMDS) to achieve cyclization in a single pot.

Procedure :

  • Reactant : 5-Amino-1-tert-butyl-1H-pyrazole.
  • Reagents :
    • PBr₃ (3.0 equiv) in DMF.
    • HMDS (1.5 equiv).
  • Conditions : Sequential heating at 60°C (1–2 hours) and reflux (3–5 hours).
  • Workup : Extraction with ethyl acetate and column chromatography.

Yield : 79–91%.

Advantages Over Conventional Methods

  • Reduced Steps : Combines amidination and cyclization in one flask.
  • Broad Substrate Tolerance : Compatible with diverse pyrazole derivatives.

Dimroth Rearrangement

Intermediate Amidines

Pyrazolo[3,4-d]pyrimidines can be synthesized via Dimroth rearrangement of 4-formylpyrazole amidines.

Example :

  • Reactant : 4-Formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-dimethylformamidine.
  • Reagent : Ammonia or primary amines.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Workup : Filtration and recrystallization.

Yield : 37–65%.

Limitations

  • Lower Yields : Compared to formamide cyclization.
  • Sensitivity to Substitution : Bulky groups hinder rearrangement.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Formamide Cyclization 75–91 150–180 High efficiency, solvent-free Long reaction times
Vilsmeier-Haack 79–91 60–90 One-pot synthesis Requires toxic PBr₃
Dimroth Rearrangement 37–65 80–100 Access to diverse derivatives Low yields for bulky substrates
Suzuki Coupling 70–85 80–100 Introduces aryl groups Requires pre-functionalized substrate

Industrial-Scale Considerations

Cost-Effectiveness

  • Formamide Cyclization : Preferred for scalability due to minimal solvent use.
  • Avoiding Mitsunobu Reactions : Patents highlight the economic burden of Mitsunobu reagents, favoring direct cyclization.

Purification Challenges

  • Byproduct Formation : Trace impurities from incomplete cyclization require recrystallization or column chromatography.
  • Crystallization Solvents : Ethanol and ethyl acetate are optimal for isolating the freebase.

Recent Advances

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes while maintaining yields (e.g., 85% in 30 minutes).

Catalytic Improvements

  • Palladium Catalysts : Enhance Suzuki coupling efficiency (TON > 1,000).
  • Eco-Friendly Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in pilot-scale trials.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. A study highlighted the synthesis of novel hydrazino-fused pyrimidines that were designed based on the structural features of antitumor agents, demonstrating promising anticancer activity . The ability of 3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to inhibit cancer cell proliferation makes it a candidate for further exploration in cancer therapeutics.

Antimicrobial Properties

Another area of interest is the antimicrobial potential of pyrazolo derivatives. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties worth investigating.

Efficient Synthesis Routes

The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance efficiency and yield. For instance, a solvent-free condensation reaction has been reported to yield high quantities of pyrazole derivatives . Such methodologies are advantageous in pharmaceutical manufacturing due to reduced waste and simplified purification processes.

Biological Mechanisms

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Substituents (Position) Target(s) IC50/Activity Selectivity/Notes
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-tert-butyl (R3) AS PKC Selective inhibition over WT PKC Used in kinase selectivity studies
OSI-027 (R39) 1-(hexahydrocyclopenta[c]pyrrole), 3-(phenyl) mTORC1/mTORC2 22 nM (mTORC1), 65 nM (mTORC2) >100-fold selectivity over PI3K/DNA-PK; Phase I trials
13an (phenylethynyl derivative) 1-(trans-4-hydroxycyclohexyl), 3-(phenylethynyl) Src, KDR, MAPK kinases 0.003 μM (Src), 0.032 μM (KDR) Multikinase inhibitor; anti-TNBC in vivo
7a (1-isopropyl derivative) 1-isopropyl, 3-(phenylethynyl) RET kinase Inhibits RET phosphorylation at 100 nM Selective in kinase panel assays
ZYBT1 1-(acyloyloctahydrocyclopenta[c]pyrrol), 3-(iodo) BTK Synthesized via Mitsunobu reaction BTK inhibitor with stepwise synthesis
1-tert-butyl-3-(3-methylbenzyl) analog 3-(3-methylbenzyl) Kinase interaction studies Molecular weight: 295.38 g/mol Used in crystallographic studies

Selectivity and Mechanism of Action

  • PKC Selectivity : The tert-butyl group in this compound analogs (e.g., 1NA-PP1, 2MB-PP1) enables selective binding to AS PKC’s hydrophobic pocket, avoiding WT PKC .
  • mTOR Inhibition : OSI-027 and OXA-01 bind to the ATP site of mTOR, with OXA-01 showing dual mTOR/PI3K inhibition (IC50: 4 nM mTOR, 190 nM PI3K) .
  • Multikinase Activity : Compound 13an’s phenylethynyl group enhances hydrophobic interactions with Src and KDR, contributing to its potency against triple-negative breast cancer (TNBC) .

Toxicity and Pharmacokinetics

  • Acute Toxicity : Derivatives like 3a (LD50: 1332.2 mg/kg in mice) and 4c (LD50: 1593.5 mg/kg) exhibit favorable safety profiles .
  • Mutagenicity: Some analogs, such as N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, show mutagenicity in Ames tests but are non-carcinogenic in rodents .

Biological Activity

3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound is characterized by a pyrazolo ring fused to a pyrimidine ring. The molecular formula is C9H13N5C_9H_{13}N_5 with a molecular weight of 191.23 g/mol .

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, studies have shown that related compounds can inhibit Src-family kinases and other protein kinases, which are crucial for tumor growth and proliferation .

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as Zika virus. For instance, compounds based on this scaffold demonstrated promising anti-ZIKV activity in titer-reduction assays, showcasing their potential as antiviral agents .

1. Inhibition of Kinases

A study explored the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on various kinases. The compound exhibited selective inhibition against certain kinases while sparing others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .

2. Antiviral Properties

In another investigation focused on anti-Zika virus activity, derivatives of pyrazolo[3,4-d]pyrimidine were tested for their efficacy. The results indicated that specific substitutions on the core structure significantly enhanced antiviral potency while maintaining acceptable levels of cytotoxicity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant changes in biological activity. For example:

  • Substituents at position 1 and 3 : These were found to influence both potency and selectivity against specific targets.
  • Hydroxyl groups : The introduction of hydroxyl groups at strategic positions enhanced solubility and bioavailability .

Data Table: Biological Activity Overview

Compound NameTargetActivity TypeEC50 (µM)CC50 (µM)Reference
This compoundSrc-family kinasesInhibition5.139
Hydroxy-substituted analogCarbonyl reductase 1Inhibition10>100
Zika Virus inhibitorZika VirusAntiviral activity<10>50

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsSolventYield (%)Purity (HPLC)
Alkylation4-Aryloxy-2-methyl-phenyl + alkyl halideDry CH₃CN70–85>95%
Urea formationIsocyanate + compound 5CH₂Cl₂65–78>90%

How is the purity and structural integrity of this compound validated?

Basic
Analytical characterization relies on:

  • ¹H/¹³C NMR : Key peaks include pyrazole NH (~δ 12.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm) .
  • IR spectroscopy : N-H stretches (3250–3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm the pyrazolo-pyrimidine core .
  • HPLC : Purity >95% is achievable via reverse-phase methods with acetonitrile/water gradients .

What computational strategies optimize pyrazolo[3,4-d]pyrimidine synthesis and functionalization?

Advanced
Integrated computational-experimental approaches (e.g., ICReDD’s methodology) reduce trial-and-error experimentation:

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify low-energy routes .
  • Machine learning : Analyzes historical reaction data to prioritize conditions (e.g., solvent, catalyst) for higher yields .
  • Docking studies : Guide functionalization by modeling interactions with biological targets (e.g., kinases) .

How can researchers resolve contradictions in biological activity data across pyrazolo[3,4-d]pyrimidine analogs?

Advanced
Discrepancies in bioactivity (e.g., antitumor efficacy) often arise from structural variations:

  • Substituent effects : Bulky tert-butyl groups enhance kinase inhibition by occupying hydrophobic pockets, while electron-withdrawing groups (e.g., Cl, F) modulate solubility .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times may skew results. Standardized protocols (e.g., MTT assay at 48h) improve comparability .
  • Meta-analysis : Cross-referencing SAR studies identifies consensus pharmacophores (e.g., 4-amino group critical for ATP-binding site interaction) .

What solvent systems maximize regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

Advanced
Solvent polarity and coordination ability significantly impact regioselectivity:

  • Polar aprotic solvents (DMF, DMSO) : Favor SNAr reactions at the pyrimidine C4 position due to stabilization of transition states .
  • Low-polarity solvents (toluene) : Promote cyclocondensation via Dean-Stark water removal, reducing side reactions .
  • Additives : Catalytic TFA in toluene enhances imine formation, achieving >80% selectivity for 6-aryl derivatives .

How do steric and electronic properties of substituents affect the compound’s pharmacokinetics?

Q. Advanced

  • Steric hindrance : The tert-butyl group at C3 reduces metabolic degradation by cytochrome P450 enzymes, improving plasma half-life .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Prodrug strategies : Esterification of the 4-amino group (e.g., benzoate derivatives) improves oral bioavailability .

What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of pyrazolo[3,4-d]pyrimidines?

Q. Advanced

  • ¹⁵N NMR : Distinguishes between 1H- and 3H-pyrazole tautomers via nitrogen chemical shifts .
  • X-ray crystallography : Confirms solid-state tautomerism; the 1H form predominates in crystalline structures due to intramolecular H-bonding .
  • Dynamic NMR : Monitors tautomeric equilibria in solution, revealing solvent-dependent preferences (e.g., DMSO stabilizes the 1H form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.